5-(pyrrolidin-1-ylcarbonyl)isoxazole
CAS No.: 98239-65-7
Cat. No.: VC8011965
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98239-65-7 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 1,2-oxazol-5-yl(pyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C8H10N2O2/c11-8(7-3-4-9-12-7)10-5-1-2-6-10/h3-4H,1-2,5-6H2 |
| Standard InChI Key | IMRDYFCTMOHUIA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC=NO2 |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC=NO2 |
Introduction
Structural Overview
5-(Pyrrolidin-1-ylcarbonyl)isoxazole is a heterocyclic compound comprising an isoxazole core (a five-membered ring with oxygen at position 1 and nitrogen at position 2) functionalized at the 5-position by a pyrrolidine-1-carbonyl group. Its molecular formula is C₉H₁₁N₃O₂ (molecular weight: 193.21 g/mol). The structure combines the aromaticity of isoxazole with the conformational flexibility of the pyrrolidine ring, making it a versatile scaffold in medicinal chemistry .
Key Structural Features:
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Isoxazole ring: Enhances metabolic stability and participates in hydrogen bonding.
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Pyrrolidine-1-carbonyl group: Introduces basicity and improves pharmacokinetic properties .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 5-substituted isoxazoles typically involves [3+2] cycloaddition reactions. For 5-(pyrrolidin-1-ylcarbonyl)isoxazole, plausible pathways include:
Route 1: Nitrile Oxide Cycloaddition
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Nitrile oxide generation: Hydroxylamine reacts with a propargyl carbonyl precursor.
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Cycloaddition: Copper(I)-catalyzed reaction with alkynes forms the isoxazole core .
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Post-functionalization: Amide coupling introduces the pyrrolidine-1-carbonyl group .
Route 2: One-Pot Multicomponent Reactions
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Aldehydes, nitro compounds, and alkynes react in deep eutectic solvents (e.g., choline chloride:urea) to yield 3,5-disubstituted isoxazoles .
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Propargyl aldehyde, hydroxylamine hydrochloride, CuI | 75% | |
| 2 | Pyrrolidine-1-carbonyl chloride, DIPEA, DCM | 82% |
Reactivity
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Electrophilic substitution: The isoxazole ring undergoes halogenation at position 4.
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Reduction: Catalytic hydrogenation opens the isoxazole to form β-enaminones .
Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 1.54 | Computational | |
| TPSA | 66.6 Ų | - | |
| Solubility | 0.12 mg/mL (water) | Kinetic | |
| pKa | 3.8 (isoxazole), 9.1 (pyrrolidine) | Potentiometric |
Applications in Drug Discovery
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Case Study: Analog C6 (Front. Chem. 2023) showed 92% COX-2 inhibition at 10 µM, highlighting isoxazole carboxamides as anti-inflammatory leads .
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Patent Landscape: WO2009090239A1 claims isoxazole carboxamides as 11β-HSD1 inhibitors for glaucoma .
Future Directions
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Targeted delivery: PEGylation to improve solubility.
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Hybrid scaffolds: Combining isoxazole with spirocycles for kinase inhibition .
This review synthesizes data from diverse sources to position 5-(pyrrolidin-1-ylcarbonyl)isoxazole as a promising scaffold for therapeutic development. Further studies on its specific bioactivity and ADMET profile are warranted.
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